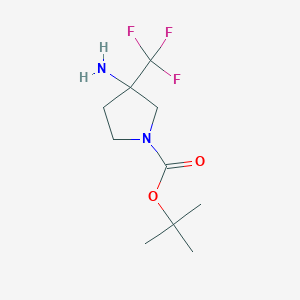

1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-4-9(14,6-15)10(11,12)13/h4-6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPCKIFBYOPVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260795-79-6 | |

| Record name | tert-butyl 3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including enhanced aqueous solubility and the capacity to serve as both a hydrogen bond donor and acceptor.[1] The three-dimensional, non-planar structure of the pyrrolidine scaffold allows for a more thorough exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy in modern drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.

This technical guide provides a comprehensive overview of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine , a chiral building block that synergistically combines the advantageous features of the pyrrolidine scaffold with the beneficial properties of the trifluoromethyl group. The presence of a chiral center at the C-3 position, bearing both an amino and a trifluoromethyl group, makes this a highly valuable and versatile intermediate for the synthesis of complex and stereochemically defined pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for the (S)-enantiomer of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine is presented in Table 1. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physicochemical and Computed Properties of tert-Butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 2566267-75-0 | [3] |

| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [3] |

| Molecular Weight | 254.25 g/mol | [3] |

| Purity | ≥98% | [3] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |

| Computed logP | 1.887 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis and Stereochemistry

The asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group is an active area of research. While a specific, detailed published protocol for the synthesis of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine was not identified in the surveyed literature, a representative synthetic approach can be conceptualized based on established organocatalytic methodologies.

Conceptual Synthetic Workflow

A plausible and efficient strategy for the asymmetric synthesis of this chiral building block is through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. This approach has been successfully employed for the synthesis of other highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereocontrol.

The general workflow for such a synthesis is depicted in the following diagram:

Figure 1: Conceptual workflow for the asymmetric synthesis of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine.

Causality Behind Experimental Choices:

-

Organocatalysis: The use of a chiral secondary amine catalyst, such as a prolinol derivative, is crucial for establishing the stereochemistry at the newly formed chiral centers. These catalysts operate by forming a transient enamine with the α,β-unsaturated aldehyde, which then participates in the cycloaddition with high facial selectivity.

-

Domino Reaction: A domino Michael/Mannich reaction is a highly efficient process that allows for the rapid construction of the pyrrolidine ring with multiple stereocenters in a single pot. This approach is atom-economical and minimizes the need for isolation and purification of intermediates.

-

Reductive Amination: The conversion of the intermediate aldehyde to the primary amine can be achieved through reductive amination. This is a reliable and widely used method for amine synthesis.

-

Boc Protection: The final step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine and facilitate its use in subsequent reactions, such as peptide coupling.

Spectroscopic Characterization (Expected)

Table 2: Expected Spectroscopic Data for 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Boc group: A sharp singlet around 1.4 ppm (9H).- Pyrrolidine CH₂ groups: A series of multiplets between 1.8 and 3.8 ppm.- NH₂ group: A broad singlet, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | - Boc group: Resonances around 28 ppm (C(CH₃)₃), 80 ppm (C(CH₃)₃), and 154 ppm (C=O).- Pyrrolidine carbons: Resonances in the aliphatic region (approximately 25-60 ppm).- C-CF₃: A quaternary carbon signal, likely split by the fluorine atoms, in the range of 60-70 ppm.- CF₃ group: A quartet with a large coupling constant (¹JCF) around 125 ppm. |

| ¹⁹F NMR | A singlet (or a closely spaced multiplet if coupled to nearby protons) around -70 to -80 ppm (relative to CFCl₃). |

| IR Spectroscopy | - N-H stretch (amine): A broad absorption in the region of 3300-3400 cm⁻¹.- C-H stretch (aliphatic): Absorptions around 2850-2980 cm⁻¹.- C=O stretch (Boc): A strong absorption around 1680-1700 cm⁻¹.- C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z 255.13. |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine make it a highly attractive building block for the synthesis of novel therapeutic agents. The pyrrolidine moiety is a common feature in a wide range of biologically active compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), triptan drugs, and k-opioid agonists.[2]

Workflow for Incorporation into a Lead Molecule

The following diagram illustrates a typical workflow for incorporating the 3-amino-3-(trifluoromethyl)pyrrolidine scaffold into a lead molecule.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. fishersci.com [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]

- 6. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 10. (R)-1-Boc-3-hydroxypyrrolidine(109431-87-0) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Characterization of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine

This guide provides an in-depth exploration of the essential analytical techniques and expected characterization data for 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, a key building block in modern medicinal chemistry. Its unique trifluoromethylated stereocenter offers significant potential for modulating the physicochemical and pharmacological properties of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into its structural elucidation.

Introduction: The Significance of Trifluoromethylated Pyrrolidines

The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, therefore, represents a valuable chiral synthon for introducing these desirable properties into novel pharmaceutical agents. Accurate and thorough characterization is the bedrock of its effective utilization in drug discovery pipelines.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is critical before delving into complex spectroscopic analysis.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | Derived from structure |

| Molecular Weight | 254.25 g/mol | Calculated from formula |

| Appearance | Expected to be a solid or oil | Based on similar Boc-protected aminopyrrolidines[3][4] |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, MeOH) | Inferred from the presence of the Boc group and pyrrolidine ring[5] |

| Storage | Store at 2-8°C | Recommended for similar amine-containing, Boc-protected compounds[3][6] |

Synthesis and Purification Workflow

The synthesis of trifluoromethylated pyrrolidines often involves multi-step sequences. A general understanding of the synthetic approach provides context for potential impurities and byproducts that may need to be identified during characterization. A plausible synthetic strategy involves the asymmetric Michael addition of a trifluoromethyl ketone to a nitroalkene, followed by a reductive cyclization.[2]

Caption: Generalized workflow for the synthesis and purification of trifluoromethyl-substituted pyrrolidines.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase Selection: Silica gel (230-400 mesh) is the standard choice for this class of compounds.

-

Mobile Phase System: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be fine-tuned based on TLC analysis. The addition of a small percentage of triethylamine (e.g., 0.1-1%) can mitigate peak tailing caused by the basicity of the free amine.

-

Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is required to unambiguously confirm the structure and purity of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of the molecule. Due to the presence of the Boc group, rotational isomers (rotamers) may be observed, leading to a doubling of some peaks in both the ¹H and ¹³C NMR spectra.[7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~3.2 - 3.8 | m | 4H | Pyrrolidine CH₂ | Typical range for pyrrolidine ring protons adjacent to the nitrogen atom.[7] |

| ~2.0 - 2.5 | m | 2H | Pyrrolidine CH₂ | Protons on the carbon beta to the nitrogen. |

| ~1.8 | br s | 2H | NH₂ | The chemical shift of the amine protons can be variable and the peak may be broad. |

| 1.47 | s | 9H | C(CH₃)₃ (Boc) | Characteristic singlet for the tert-butyl protons of the Boc protecting group.[7] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale/Comparison |

| ~154 | N-C=O (Boc) | Carbonyl carbon of the Boc group.[7] |

| ~125 (q, ¹JCF ≈ 285 Hz) | CF₃ | The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. |

| ~80 | C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~60 (q, ²JCF ≈ 30 Hz) | C3-CF₃ | The carbon bearing the CF₃ and NH₂ groups will show a quartet due to coupling with the fluorine atoms. |

| ~45-55 | Pyrrolidine CH₂ | Pyrrolidine ring carbons adjacent to the nitrogen. |

| ~30-40 | Pyrrolidine CH₂ | Other pyrrolidine ring carbon. |

| 28.4 | C(CH₃)₃ (Boc) | Methyl carbons of the Boc group.[7] |

¹⁹F NMR Spectroscopy

-

Expected Chemical Shift: A singlet (or two closely spaced singlets for rotamers) is expected around δ -75 to -85 ppm (relative to CFCl₃). The exact shift is sensitive to the electronic environment. For a related compound, the ¹⁹F NMR showed signals at δ -87.70 and -87.52 ppm.[7]

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with an appropriate field strength (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Value | Ion | Rationale |

| 255.13 | [M+H]⁺ | Protonated molecular ion. |

| 199.11 | [M-tBu+H]⁺ or [M-C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 155.09 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

Experimental Protocol: Mass Spectrometry Sample Preparation

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Dilution: Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale/Comparison |

| ~3400-3300 | N-H stretch | Primary amine (NH₂) | The N-H stretch in pyrrolidine occurs in this region.[8] |

| ~2975, 2870 | C-H stretch | Alkanes | C-H stretches of the pyrrolidine ring and Boc group.[8] |

| ~1680 | C=O stretch | Amide (Boc group) | A strong absorption characteristic of the Boc carbonyl. |

| ~1100-1300 | C-F stretch | Trifluoromethyl (CF₃) | Strong, characteristic absorptions for the C-F bonds. |

Experimental Protocol: IR Sample Preparation (Thin Film)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the compound in a volatile organic solvent (e.g., dichloromethane).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and record the spectrum.

Data Interpretation and Validation Workflow

A systematic approach to data analysis is crucial for ensuring the structural integrity of the synthesized compound.

Caption: A self-validating workflow for the characterization of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine.

Conclusion

The characterization of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine requires a multi-technique analytical approach. By systematically applying NMR, MS, and IR spectroscopy and cross-validating the results, researchers can ensure the structural identity and purity of this valuable building block. The predictive data and protocols outlined in this guide serve as a robust framework for scientists engaged in the synthesis and application of novel fluorinated compounds in drug discovery and development.

References

-

Wiley-VCH. (2008). Supporting Information. Angewandte Chemie International Edition. Available at: [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)pyrrolidine. Retrieved from [Link]

-

ACS Publications. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. (S)-(+)-2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. apps.dtic.mil [apps.dtic.mil]

A Deep Dive into the NMR Spectra of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra, supported by established principles and data from analogous structures. Furthermore, it outlines experimental protocols and discusses the profound influence of the trifluoromethyl and tert-butyloxycarbonyl (Boc) groups on the molecule's spectral characteristics and conformational behavior.

Introduction

1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine is a chiral synthetic intermediate of significant interest in the development of novel therapeutics. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The Boc protecting group, in turn, allows for selective chemical transformations at other positions of the molecule. A thorough understanding of its NMR spectra is paramount for confirming its structure, assessing its purity, and monitoring its reactions. This guide will serve as a comprehensive resource for the complete NMR characterization of this important molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine.

Caption: Molecular structure of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine is expected to exhibit distinct signals for the pyrrolidine ring protons, the Boc group, and the amino group. The presence of the chiral center at C3 and the bulky Boc group can lead to complex splitting patterns due to diastereotopicity and restricted bond rotation.

Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H₂ (axial & equatorial) | 3.2 - 3.8 | m | 2H | |

| H₄ (axial & equatorial) | 1.8 - 2.4 | m | 2H | |

| H₅ (axial & equatorial) | 3.2 - 3.8 | m | 2H | |

| NH₂ | 1.5 - 2.5 | br s | 2H | |

| -C(CH₃)₃ | ~1.47 | s | 9H |

Interpretation:

-

Pyrrolidine Ring Protons (H₂, H₄, H₅): The protons on the pyrrolidine ring will appear as complex multiplets in the region of 1.8-3.8 ppm. The protons on C2 and C5, being adjacent to the nitrogen atom of the Boc group, are expected to be deshielded and appear further downfield compared to the protons on C4. Due to the chiral center at C3, the geminal protons on C2, C4, and C5 are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couple to each other, resulting in complex splitting patterns. The conformation of the pyrrolidine ring, which is influenced by the bulky Boc and trifluoromethyl groups, will significantly affect the vicinal coupling constants between the ring protons.[1]

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet in the range of 1.5-2.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.47 ppm, a characteristic signal for the Boc protecting group.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The electron-withdrawing trifluoromethyl group will have a significant deshielding effect on the quaternary carbon C3.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J-C-F) |

| C2 | ~45-50 | t |

| C3 | ~60-65 | q |

| C4 | ~30-35 | t |

| C5 | ~45-50 | t |

| C=O (Boc) | ~155 | s |

| C(CH₃)₃ (Boc) | ~80 | s |

| C(CH₃)₃ (Boc) | ~28.5 | s |

| CF₃ | ~125 | q |

Interpretation:

-

Pyrrolidine Ring Carbons (C2, C3, C4, C5): The carbons of the pyrrolidine ring will resonate in the range of 30-65 ppm. The quaternary carbon C3, directly attached to the electron-withdrawing trifluoromethyl and amino groups, will be the most deshielded among the ring carbons. It is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF). The carbons C2 and C5, adjacent to the nitrogen, will be deshielded compared to C4. These carbons may exhibit triplet-like splitting due to two-bond coupling with the fluorine atoms (²J-CF).

-

Boc Group Carbons: The carbonyl carbon of the Boc group will appear as a singlet around 155 ppm. The quaternary carbon of the tert-butyl group will resonate at approximately 80 ppm, and the three equivalent methyl carbons will produce a sharp singlet around 28.5 ppm.[3]

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to the large one-bond C-F coupling constant (¹J-CF).

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4] For 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, the ¹⁹F NMR spectrum is expected to be relatively simple.

Predicted ¹⁹F NMR Chemical Shift (in CDCl₃, referenced to CFCl₃)

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -75 to -85 | s |

Interpretation:

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance, likely a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal may appear as a narrow multiplet due to long-range couplings with the protons on the pyrrolidine ring (typically ⁴J-HF and ⁵J-HF). The chemical shift is expected in the range of -75 to -85 ppm, which is characteristic for a CF₃ group attached to a quaternary carbon.[5] The exact chemical shift can be influenced by the solvent and the overall electronic environment of the molecule.[3][6]

Experimental Protocols

To ensure high-quality and reproducible NMR data, the following experimental protocols are recommended.

1. Sample Preparation

-

Compound Purity: Ensure the sample of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine is of high purity to avoid interference from impurities in the spectra.

-

Solvent: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so it should be reported with the data. For routine analysis, CDCl₃ is a common choice. Ensure the solvent is dry to minimize the broad water signal which can obscure the -NH₂ protons.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Referencing: For ¹H and ¹³C NMR, the residual solvent peak can be used as an internal reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[7] For ¹⁹F NMR, an external reference such as trifluorotoluene or an internal reference like hexafluorobenzene can be used, or the spectrum can be referenced to the absolute frequency of the spectrometer.

2. NMR Data Acquisition

The following diagram outlines a general workflow for acquiring a comprehensive set of NMR spectra for structural elucidation.

Caption: A typical workflow for acquiring a comprehensive set of NMR spectra.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a relatively short acquisition time is usually sufficient.[8]

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Structural and Conformational Insights from NMR Data

The NMR spectra provide not only structural confirmation but also valuable insights into the conformational dynamics of the molecule.

-

Conformational Restriction due to the Boc Group: The bulky Boc group can restrict the rotation around the N1-C(O) amide bond, leading to the presence of rotamers at low temperatures. This can result in the broadening or splitting of signals for the pyrrolidine ring protons and carbons adjacent to the nitrogen (C2 and C5). Variable temperature NMR studies can be employed to investigate this dynamic process.[9][10]

-

Pyrrolidine Ring Pucker: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations (envelope and twisted forms). The vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum can be used to determine the preferred ring pucker. The substituents at C3 will significantly influence this conformational preference.

-

Through-Space H-F Couplings (NOE): Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can reveal through-space interactions between the fluorine atoms of the CF₃ group and nearby protons on the pyrrolidine ring. These interactions can provide crucial information about the spatial arrangement of the substituents and the overall conformation of the molecule.

Troubleshooting and Data Interpretation Challenges

-

Signal Overlap: In the ¹H NMR spectrum, the signals of the pyrrolidine ring protons may overlap, making a straightforward analysis of the splitting patterns challenging. 2D NMR techniques are essential to resolve these overlaps.

-

Rotamers: As mentioned, the presence of rotamers due to restricted amide bond rotation can complicate the spectra. If signal broadening is observed at room temperature, acquiring spectra at higher or lower temperatures may help to either coalesce the signals or resolve the individual rotamers.

-

Long-Range Couplings: Long-range couplings between fluorine and protons or carbons can sometimes be small and difficult to resolve. High-resolution spectra and appropriate window functions during data processing may be necessary to observe these couplings.

Conclusion

The comprehensive NMR analysis of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, encompassing ¹H, ¹³C, and ¹⁹F NMR spectroscopy, is a powerful approach for its unambiguous structural characterization. This technical guide provides a framework for predicting and interpreting the complex spectral features arising from the interplay of the pyrrolidine ring, the bulky Boc protecting group, and the electron-withdrawing trifluoromethyl substituent. By following the outlined experimental protocols and leveraging advanced 2D NMR techniques, researchers can gain a deep understanding of the structure and conformational behavior of this important synthetic building block, thereby facilitating its effective use in drug discovery and development.

References

-

Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 20, 2026, from [Link]

-

Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

-

Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

NMR Database for Faster Structural Data - CAS.org. (n.d.). Retrieved January 20, 2026, from [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 20, 2026, from [Link]

-

evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved January 20, 2026, from [Link]

-

A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Need help for predcting 19F-NMR sprectra : r/chemistry - Reddit. (n.d.). Retrieved January 20, 2026, from [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

Protocols | NMR Facility - Chemistry Department - The University of Chicago. (n.d.). Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

A Guide to the Stereoselective Synthesis of 3-Amino-3-(Trifluoromethyl)Pyrrolidine: Strategies and Methodologies for Drug Discovery

Abstract

The 3-amino-3-(trifluoromethyl)pyrrolidine scaffold is a paramount structural motif in contemporary medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyrrolidine ring profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. However, the stereocontrolled synthesis of this highly functionalized heterocycle presents considerable challenges due to the quaternary stereocenter bearing both a trifluoromethyl and an amino group. This in-depth technical guide provides a comprehensive overview of robust and emerging strategies for the stereoselective synthesis of 3-amino-3-(trifluoromethyl)pyrrolidine, intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind various synthetic approaches, provide detailed, field-proven protocols, and offer insights into the selection of appropriate methodologies.

Introduction: The Significance of Trifluoromethylated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its non-planar, saturated nature allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[3] The introduction of a trifluoromethyl (CF3) group, a bioisostere for various functionalities, has become a powerful strategy in drug design.[4][5] The unique electronic properties of the CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[5]

The combination of a chiral pyrrolidine core with a trifluoromethylated quaternary stereocenter at the 3-position creates a highly desirable building block for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases. The challenge lies in the precise control of the stereochemistry at this congested carbon atom, demanding sophisticated synthetic strategies.

Core Synthetic Strategies: A Multi-pronged Approach

The stereoselective synthesis of 3-amino-3-(trifluoromethyl)pyrrolidine can be approached through several convergent and linear strategies. The choice of a particular route will depend on the availability of starting materials, the desired stereoisomer, and the scalability of the process. This guide will focus on three primary, mechanistically distinct, and field-proven approaches.

Strategy 1: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a trifluoromethylated dipolarophile represents one of the most elegant and atom-economical methods for the construction of the pyrrolidine ring with excellent stereocontrol.[6]

Causality of Experimental Choices: This strategy is predicated on the ability to generate a chiral, non-racemic azomethine ylide or to employ a chiral catalyst that directs the facial selectivity of the cycloaddition. The trifluoromethyl group on the dipolarophile influences the electronics and sterics of the reaction, often enhancing regioselectivity.

Workflow Diagram:

Caption: Asymmetric 1,3-Dipolar Cycloaddition Workflow.

Experimental Protocol (Exemplary): Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies developed for similar transformations.[7]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)2 (0.02 mmol) and a chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand, 0.022 mmol) are dissolved in anhydrous dichloromethane (DCM, 2 mL). The mixture is stirred at room temperature for 1 hour.

-

Reaction Setup: To the catalyst solution, add the imine precursor (derived from an amino ester, e.g., ethyl glycinate, 1.0 mmol) and the trifluoromethylated dipolarophile (e.g., ethyl 3,3,3-trifluorocrotonate, 1.2 mmol).

-

Reaction Execution: The reaction mixture is cooled to the optimized temperature (e.g., 0 °C or -20 °C) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted pyrrolidine.

-

Deprotection: The ester and N-protecting groups are removed under appropriate conditions (e.g., hydrolysis and hydrogenolysis) to yield the final 3-amino-3-(trifluoromethyl)pyrrolidine.

Strategy 2: Diastereoselective Nucleophilic Trifluoromethylation of a Chiral Pyrrolidin-3-one Precursor

This approach relies on the synthesis of a chiral, non-racemic pyrrolidin-3-one, followed by a diastereoselective nucleophilic trifluoromethylation and subsequent conversion of the resulting tertiary alcohol to the amine.

Causality of Experimental Choices: The stereochemical outcome of the trifluoromethylation is directed by the existing stereocenter(s) on the pyrrolidine ring, often at the 2- or 5-position, which are typically derived from chiral pool starting materials like amino acids (e.g., proline or hydroxyproline). The choice of the trifluoromethylating agent and reaction conditions is critical to maximize diastereoselectivity.

Workflow Diagram:

Caption: Diastereoselective Trifluoromethylation Workflow.

Experimental Protocol (Exemplary): Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

This protocol is based on established procedures for the trifluoromethylation of ketones.[8]

-

Preparation of Pyrrolidin-3-one: A suitable N-protected (e.g., Boc or Cbz) 4-hydroxyproline derivative is oxidized using standard conditions (e.g., Swern or Dess-Martin oxidation) to afford the corresponding N-protected pyrrolidin-3-one.

-

Trifluoromethylation: To a solution of the N-protected pyrrolidin-3-one (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under an argon atmosphere, add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol). A catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF)) is then added.

-

Reaction Monitoring and Quenching: The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. The progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

Work-up and Purification: The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The resulting diastereomers of the tertiary alcohol are separated by flash column chromatography.

-

Conversion to Amine: The purified tertiary alcohol is converted to the corresponding amine. One common method is the Ritter reaction, where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid), followed by hydrolysis of the resulting amide. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile (e.g., hydrazoic acid or a protected amine) can be employed, followed by reduction.

Strategy 3: Asymmetric Aza-Henry Reaction Followed by Cyclization

This strategy involves the enantioselective addition of a nitroalkane to a trifluoromethyl ketimine, establishing the key C-N and C-C bonds with stereocontrol, followed by reduction and cyclization to form the pyrrolidine ring.

Causality of Experimental Choices: The success of this approach hinges on the use of a potent chiral catalyst (e.g., a chiral Brønsted acid, Lewis base, or phase-transfer catalyst) to induce high enantioselectivity in the aza-Henry reaction.[9] The subsequent reduction of the nitro group and cyclization must proceed without epimerization of the newly formed stereocenter.

Workflow Diagram:

Caption: Asymmetric Aza-Henry Reaction and Cyclization Workflow.

Experimental Protocol (Exemplary): Organocatalyzed Asymmetric Aza-Henry Reaction

This protocol is a conceptual adaptation of known asymmetric aza-Henry reactions.[9]

-

Reaction Setup: In a dry vial, the N-Boc protected trifluoromethyl ketimine (0.5 mmol), a suitable nitroalkane (e.g., nitroethane, 1.5 mmol), and a chiral organocatalyst (e.g., a thiourea-based catalyst or a chiral quaternary ammonium salt, 0.05 mmol) are dissolved in a non-polar solvent (e.g., toluene or MTBE, 2 mL).

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 0 °C) until the starting imine is consumed (monitored by TLC or 1H NMR).

-

Purification of Adduct: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the enantiomerically enriched β-nitroamine.

-

Reduction and Cyclization: The purified β-nitroamine is then subjected to a reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or reduction with Zn in acetic acid). The resulting diamine can then be cyclized to form the pyrrolidine ring, for instance, through a precursor containing a leaving group at the appropriate position for intramolecular nucleophilic substitution.

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Source of Stereocontrol | Advantages | Potential Challenges |

| 1. Asymmetric 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Chiral catalyst or chiral auxiliary | High atom economy, convergent, potential for multiple stereocenters.[6] | Synthesis of specific dipolarophiles can be challenging. |

| 2. Diastereoselective Trifluoromethylation | Nucleophilic CF3 addition | Chiral pool starting material | Readily available starting materials, well-established reactions. | Multiple steps, potential for moderate diastereoselectivity, harsh conditions for hydroxyl to amine conversion. |

| 3. Asymmetric Aza-Henry Reaction | C-C bond formation | Chiral catalyst | Direct formation of C-CF3 stereocenter, mild reaction conditions.[9] | Requires a suitable cyclization precursor, potential for racemization in subsequent steps. |

Conclusion and Future Outlook

The stereoselective synthesis of 3-amino-3-(trifluoromethyl)pyrrolidine remains a challenging yet highly rewarding endeavor for medicinal chemists. The strategies outlined in this guide, namely asymmetric 1,3-dipolar cycloaddition, diastereoselective trifluoromethylation of chiral precursors, and asymmetric aza-Henry reaction followed by cyclization, represent the current state-of-the-art and provide a solid foundation for the development of practical and scalable routes to this valuable building block.

Future efforts in this field will likely focus on the development of novel, highly efficient, and enantioselective catalytic systems, particularly for the direct and asymmetric trifluoromethylamination of pyrrolidine precursors. Furthermore, the exploration of flow chemistry and other process intensification technologies will be crucial for the large-scale production of these compounds to meet the demands of drug development programs. As our understanding of organofluorine chemistry and asymmetric catalysis deepens, we can anticipate the emergence of even more elegant and efficient solutions to this important synthetic challenge.

References

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

-

Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Enantioselective Synthesis of a Tricyclic, sp3-Rich Diazatetradecanedione: an Amino Acid-Based Natural Product-Like Scaffold. (2020). Chemistry, 26(23), 5143–5147. [Link]

-

Orliac, A., Routier, J., Burgat Charvillon, F., Sauer, W. H. B., Bombrun, A., Kulkarni, S. S., Gomez Pardo, D., & Cossy, J. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry, 20(13), 3813–3824. [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters, 24(21), 3824–3829. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). International Journal of Molecular Sciences, 23(19), 11158. [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Synthetic Communications, 54(16), 1-13. [Link]

-

Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. (2011). Journal of the American Chemical Society, 133(13), 4770–4773. [Link]

-

Enantioselective Synthesis of 3a-Amino-Pyrroloindolines by Copper-Catalyzed Direct Asymmetric Dearomative Amination of Tryptamines. (2016). Angewandte Chemie International Edition, 55(2), 764–768. [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). Molecules, 27(20), 6898. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Retrieved January 20, 2026, from [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters, 24(21), 3824–3829. [Link]

-

Asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles by exploiting the negative hyperconjugation of the CF3-group. (2014). Chemical Communications, 50(56), 7467–7470. [Link]

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). Frontiers in Chemistry, 12, 1399438. [Link]

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. (2012). Journal of the American Chemical Society, 134(38), 15681–15684. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry, 15(26), 5521–5524. [Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (2023). ChemRxiv. [Link]

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022). Journal of the American Chemical Society, 144(6), 2737–2746. [Link]

-

Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. (2023). Synlett, 34(12), 1512-1518. [Link]

-

A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Retrieved January 20, 2026, from [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (n.d.). RSC Advances, 11(20), 12051–12063. [Link]

-

Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. (2022). Molecules, 27(20), 7076. [Link]

-

Synthesis of α-trifluoromethyl amines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. (2023). ChemRxiv. [Link]

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). Frontiers in Chemistry, 12, 1399438. [Link]

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. (2012). Journal of the American Chemical Society, 134(38), 15681–15684. [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Enantioselective Synthesis of 3a-Amino-Pyrroloindolines by Copper-Catalyzed Direct Asymmetric Dearomative Amination of Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 9. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]

chiral purity of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine

An In-depth Technical Guide to the Chiral Purity Analysis of 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine

This guide provides a comprehensive exploration of the analytical methodologies required to accurately determine the . As a crucial building block in modern medicinal chemistry, particularly for the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4) and other pharmacologically active agents, ensuring its enantiomeric integrity is not merely a matter of quality control—it is a fundamental prerequisite for guaranteeing the safety, efficacy, and specificity of the final drug product.

The presence of a stereogenic center at the C3 position, substituted with both a bulky tert-butoxycarbonyl (Boc) protected amine and a strongly electron-withdrawing trifluoromethyl (CF3) group, presents a unique set of analytical challenges. This document offers field-proven insights and detailed protocols designed for researchers, analytical chemists, and drug development professionals to navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.

Part 1: The Criticality of Chiral Purity in Drug Development

The therapeutic activity of a chiral drug molecule is intrinsically linked to its three-dimensional structure. One enantiomer may exhibit the desired pharmacological effect, while the other could be inactive, less active, or, in the worst case, contribute to off-target toxicity. The trifluoromethyl group in 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine often serves as a key pharmacophore, enhancing metabolic stability or binding affinity. Therefore, controlling the stereochemistry at the C3 position is paramount. Regulatory bodies like the FDA and EMA mandate strict control over enantiomeric purity, making robust and reliable analytical methods a non-negotiable component of the drug development pipeline.

Part 2: Primary Analytical Techniques for Chiral Purity Determination

The choice of analytical technique is dictated by the physicochemical properties of the analyte. For 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, its polarity, molecular weight, and the presence of a UV-absorbing chromophore (the Boc group) make chiral chromatography the method of choice. We will focus on the two most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric excess (% ee) determination due to its versatility, high resolution, and established track record. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).

Expertise & Causality: Selecting the Right Chiral Stationary Phase (CSP)

For a molecule like 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, polysaccharide-based CSPs are the primary choice. Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds.

The selection of an amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralpak® AD-H), is a logical starting point. The reasoning is threefold:

-

Hydrogen Bonding: The carbamate linkages on the CSP provide sites for hydrogen bonding with the N-H of the pyrrolidine's amino group.

-

Dipole-Dipole Interactions: The polar carbamate groups and the highly polar C-F bonds of the trifluoromethyl group can engage in dipole-dipole interactions.

-

Inclusion & Steric Fit: The helical groove structure of the polysaccharide polymer allows for inclusion complexation. The bulky Boc group and the rigid pyrrolidine ring must fit sterically into the chiral groove. The subtle difference in how the (R) and (S) enantiomers achieve this fit is the basis for separation.

The workflow for chiral HPLC method development is a systematic process.

Caption: Chiral HPLC Method Development Workflow.

Trustworthiness: A Self-Validating HPLC Protocol

A robust protocol must include system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis.

Detailed Protocol: Chiral HPLC Analysis

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

-

Column:

-

Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

-

-

Mobile Phase:

-

Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (v/v). Additive: 0.1% Diethylamine (DEA) is often essential.

-

Causality: The apolar hexane is the weak solvent, while the more polar IPA modulates retention time. The basic additive, DEA, is critical to prevent peak tailing by masking acidic sites on the silica support and improving the peak shape of the basic amine analyte.

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (for the Boc-group chromophore).

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic standard at 1.0 mg/mL in mobile phase.

-

Prepare a stock solution of the test sample at 1.0 mg/mL in mobile phase.

-

-

System Suitability Test (SST):

-

Inject the racemic standard.

-

Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 1.5. The tailing factor for each peak should be less than 2.0.

-

-

Analysis:

-

Once SST criteria are met, inject the test sample.

-

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

-

| Parameter | Typical Value | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Proven selector for amines and carbamates via H-bonding and steric interactions. |

| Mobile Phase | n-Hexane / Isopropanol (90:10) + 0.1% DEA | Normal phase mode offers excellent selectivity. DEA is crucial for good peak shape. |

| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency. |

| Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Targets the carbonyl chromophore of the Boc protecting group. |

| SST Resolution (Rs) | > 1.5 | Guarantees baseline separation for accurate quantification. |

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.

Expertise & Causality: Why SFC is Advantageous

For 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, SFC is particularly well-suited.

-

Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, often reducing run times from 10-20 minutes (HPLC) to 2-5 minutes (SFC).

-

Efficiency: The high diffusivity of analytes in the supercritical fluid leads to sharper, more efficient peaks.

-

Solvent Compatibility: The same polysaccharide-based CSPs used in HPLC are the workhorses of SFC, allowing for seamless method transfer and development.

The core principle of separation remains the same: differential interaction with the CSP. However, the mobile phase composition and its effect on these interactions are different.

Caption: Principle of Chiral SFC Separation.

Detailed Protocol: Chiral SFC Analysis

-

Instrumentation:

-

Analytical SFC system with CO2 pump, co-solvent pump, autosampler, column thermostat, and back pressure regulator (BPR).

-

-

Column:

-

Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP). It's always advisable to screen both amylose and cellulose columns.

-

-

Mobile Phase:

-

Supercritical CO2 and Methanol (MeOH) as a co-solvent. A typical gradient might be 5% to 40% MeOH over 5 minutes.

-

Causality: Methanol is a polar modifier required to elute the polar analyte from the column. A gradient is often used in screening to find the optimal elution window quickly. As with HPLC, a basic additive like 0.1-0.2% DEA or Isopropylamine is usually necessary for good peak shape.

-

-

Instrument Parameters:

-

Flow Rate: 3.0 mL/min

-

Column Temperature: 40 °C

-

Back Pressure: 150 bar

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

-

-

System Suitability & Analysis:

-

The procedures for SST (using a racemic standard) and sample analysis are analogous to the HPLC protocol, including the calculation of % ee.

-

Part 3: Data Interpretation and Troubleshooting

Peak Identification: To assign peaks correctly, a sample of a single, known enantiomer (if available) should be injected. Alternatively, if the synthesis is stereoselective, the major peak can be tentatively assigned as the desired enantiomer.

Common Issues and Solutions:

-

Poor Resolution (Rs < 1.5):

-

HPLC: Decrease the percentage of IPA in the mobile phase to increase retention and interaction time. Lower the column temperature.

-

SFC: Decrease the percentage of the methanol co-solvent. Optimize the temperature and back pressure. Try a different CSP.

-

-

Peak Tailing (Tailing Factor > 2.0):

-

This is almost always due to unwanted interactions between the basic amine and acidic sites on the silica support. Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.

-

-

Enantiomeric Ratio Drift:

-

This can indicate column degradation or insufficient equilibration time between injections. Ensure the column is fully equilibrated with the mobile phase before starting a sequence.

-

References

-

Chiral Separations by Liquid Chromatography and Supercritical Fluid Chromatography. (2017). In Journal of Chromatography A. A comprehensive review covering the principles and applications of chiral chromatography. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. This document outlines the requirements for validating analytical methods, including specificity for chiral separations. [Link]

-

A Practical Guide to Chiral SFC. (2014). Waters Corporation. An application-focused guide detailing the principles, advantages, and practical considerations for developing SFC methods. [Link]

-

DAICEL Chiral Column Selection Guide. Daicel Chiral Technologies. A resource for selecting the appropriate chiral stationary phase based on the analyte's functional groups. [Link]

An In-Depth Technical Guide to the Mechanistic Introduction of the Trifluoromethyl Group into Pyrrolidines

Introduction: The Strategic Value of Trifluoromethylated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional building block.[1][2][3] When combined with the trifluoromethyl (CF₃) group—a substituent known for profoundly enhancing metabolic stability, binding affinity, lipophilicity, and bioavailability—the resulting trifluoromethyl-pyrrolidine motif becomes a highly sought-after structure for drug development professionals.[4] Understanding the core mechanisms for installing this powerful functional group is paramount for rationally designing and efficiently executing the synthesis of next-generation therapeutics.

This guide provides a detailed exploration of the principal mechanistic pathways for introducing the trifluoromethyl group into pyrrolidine scaffolds. We will move beyond simple procedural lists to dissect the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Mechanistic Pathways: A Trifecta of Chemical Logic

The introduction of a trifluoromethyl group can be broadly categorized into three distinct mechanistic approaches, defined by the nature of the trifluoromethylating species: nucleophilic, electrophilic, and radical. The choice of pathway is dictated by the available functionality on the pyrrolidine precursor and the desired regiochemical outcome.

Nucleophilic Trifluoromethylation: Taming the CF₃⁻ Anion

Nucleophilic trifluoromethylation involves the addition of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic pyrrolidine precursor. The primary challenge in this approach is the inherent instability of the CF₃⁻ anion, which readily decomposes to difluorocarbene (:CF₂) and a fluoride ion.[5] Consequently, specialized reagents and conditions are required to generate and deliver the nucleophile effectively.

Key Reagent: Ruppert-Prakash Reagent (TMSCF₃)

The most ubiquitous and reliable reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[6][7] This stable, liquid reagent does not generate a free CF₃⁻ anion directly. Instead, it requires activation by a catalytic amount of a fluoride source (e.g., TBAF, CsF) or a suitable base to form a hypervalent siliconate intermediate, which then serves as the active CF₃⁻ transfer agent.[6]

Mechanism of Action: Addition to Iminium Ions

A prevalent strategy for synthesizing 2-trifluoromethyl pyrrolidines involves the trifluoromethylation of a cyclic iminium ion. This electrophilic intermediate is typically generated in situ from a corresponding N-acylpyrrolidine, pyrrolidin-2-ol, or by the oxidation of a proline derivative.

The mechanism proceeds as follows:

-

Activation of TMSCF₃: A substoichiometric amount of a fluoride initiator attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicon species. This "ate" complex is highly nucleophilic and poised to deliver the CF₃ group.

-

Formation of the Electrophile: The pyrrolidine precursor (e.g., an N-acylated proline derivative) is converted into a reactive electrophile, most commonly a cyclic N-acyliminium ion, under the reaction conditions.

-

Nucleophilic Attack: The activated TMSCF₃ complex delivers the CF₃ group to the electrophilic carbon of the iminium ion. This step is typically irreversible and forms the crucial C-CF₃ bond.

-

Silyl Trap: The resulting alkoxide is trapped by the liberated trimethylsilyl group, forming a stable silyl ether, which is then hydrolyzed upon workup to yield the final α-trifluoromethylated amine product.

Workflow: Nucleophilic Trifluoromethylation of a Proline Derivative

Caption: Mechanism of nucleophilic trifluoromethylation using TMSCF₃.

Representative Protocol: Synthesis of N-Boc-2-(trifluoromethyl)pyrrolidine

Adapted from Prakash, G. K. S., et al., Org. Lett. 2005, 7 (15), pp 3147–3150.

-

To a stirred solution of N-Boc-L-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂), add Dess-Martin periodinane (1.2 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours until the oxidation to the corresponding aldehyde is complete (monitored by TLC).

-

Cool the mixture to -78 °C and add Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv.).

-

Add a solution of tetrabutylammonium acetate (TBAA, 0.1 equiv.) in anhydrous tetrahydrofuran (THF) dropwise over 10 minutes.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Warm the mixture to room temperature and extract with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-Boc-2-(trifluoromethyl)pyrrolidin-2-ol. Subsequent dehydroxylation steps can furnish the final product.

Electrophilic Trifluoromethylation: The Power of CF₃⁺

Electrophilic trifluoromethylation utilizes reagents that deliver a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic pyrrolidine precursor, such as an enamine, enolate, or an electron-rich aromatic derivative. This approach is complementary to nucleophilic methods and is particularly effective for functionalizing the β-position of pyrrolidinones or the pyrrole ring itself.

Key Reagents: Hypervalent Iodine Compounds

The dominant reagents in this class are hypervalent iodine(III) compounds, famously known as Togni reagents, and sulfonium salts like Umemoto's reagents.[8][9][10]

-

Togni Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are crystalline, shelf-stable solids that are highly effective for the trifluoromethylation of a wide range of soft nucleophiles, including thiols and β-ketoesters.[8][9] Their reactivity can be tuned by the addition of catalysts like copper or zinc salts.[8]

-

Umemoto Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These reagents possess strong electrophilic character and are capable of trifluoromethylating even less reactive nucleophiles.

Mechanism of Action: Reaction with Enamines/Enolates

A common substrate class for electrophilic trifluoromethylation is enamines, which can be readily formed from pyrrolidinone precursors.[11] The electron-rich double bond of the enamine acts as the nucleophile.

-

Nucleophilic Attack: The π-bond of the enamine attacks the electrophilic CF₃ source (e.g., Togni reagent). In the case of Togni's reagent, this involves attack on the I-CF₃ bond, leading to the transfer of the CF₃ group to the carbon atom.

-

Iminium Ion Formation: This attack generates a new C-CF₃ bond and results in the formation of an iminium ion intermediate.

-

Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to reveal the corresponding β-trifluoromethylated ketone or aldehyde.

Workflow: Electrophilic Trifluoromethylation of a Pyrrolidinone Enamine

Caption: Electrophilic pathway to 3-CF₃-pyrrolidinones.

Radical Trifluoromethylation: Harnessing Open-Shell Intermediates